molecular formula C17H12N3O9S2- B1583996 Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1) CAS No. 61925-55-1

Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)

Cat. No. B1583996
CAS RN: 61925-55-1
M. Wt: 466.4 g/mol
InChI Key: AXKAZKNOUOFMLN-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H18N6O12S2. This indicates that the molecule contains 24 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, 12 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Azo Coupling Reactions

The kinetics of azo coupling reactions involving naphthols and benzenediazonium salts, including 4-methoxy- and 4-nitrobenzenediazonium, highlight the reactivity and potential of such compounds in synthesizing azo dyes. These reactions have been studied for their mechanistic implications and the formation of unexpected by-products, suggesting applications in developing stable, alternative diazonium salts for dye synthesis and organic synthesis applications (Boga et al., 2002).

Schiff Base Ligands and Metal Complexes

Research on the synthesis and characterization of new azo-linked Schiff base ligands, derived from reactions between benzenediazonium chloride and naphthalenedisulfonic acid, indicates the potential of these compounds in creating metal complexes with cobalt(II), copper(II), and nickel(II). These complexes have been studied for their structural properties and potential applications in materials science and catalysis (Tunçel & Serin, 2006).

Functionalized Carbon Powders

The derivatization of carbon powder with 2-methoxy-4-nitrophenyl groups through the reduction of benzenediazonium salts has been explored for modifying the surface properties of carbon materials. Such functionalized carbon powders have potential applications in electrochemical devices and sensors, highlighting the versatility of benzenediazonium salts in materials science (Pandurangappa & Ramakrishnappa, 2006).

Monitoring Blood Parameters

The use of chemichromic azodyes from azo coupling reactions for monitoring blood parameters presents an innovative application in biomedical sensors. Such dyes can change color within the physiological pH range, demonstrating the role of benzenediazonium salts in developing diagnostic tools (Viscardi et al., 2002).

Environmental Analysis

The extraction and analysis of benzene- and naphthalenesulfonates in industrial effluents, utilizing methods that involve derivatives of benzenediazonium salts, underscore the importance of these compounds in environmental chemistry. These techniques aim at detecting pollutants, demonstrating the application of benzenediazonium salts in improving water quality and pollution monitoring (Alonso et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1) involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with 1,5-naphthalenedisulfonic acid in a 2:1 ratio.", "Starting Materials": [ "2-methoxy-4-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "1,5-naphthalenedisulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-methoxy-4-nitroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form the diazonium salt.", "Dissolve 1,5-naphthalenedisulfonic acid in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the coupling product.", "Filter the product and wash with water.", "Dry the product in a vacuum oven at 50-60°C." ] }

CAS RN

61925-55-1

Molecular Formula

C17H12N3O9S2-

Molecular Weight

466.4 g/mol

IUPAC Name

2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2

InChI Key

AXKAZKNOUOFMLN-UHFFFAOYSA-L

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Other CAS RN

61925-55-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 2
Reactant of Route 2
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 3
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 4
Reactant of Route 4
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 5
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)
Reactant of Route 6
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (2:1)

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